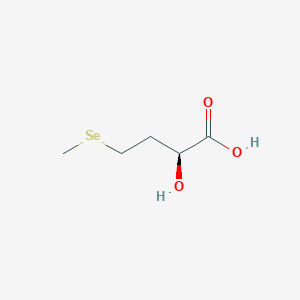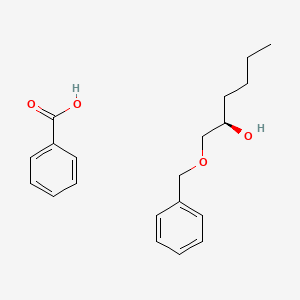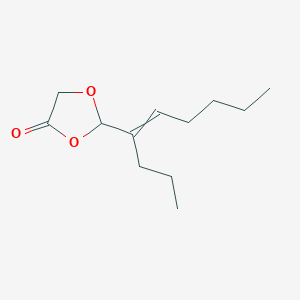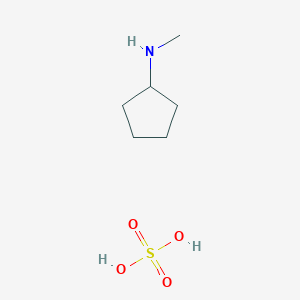
L-Lysine, L-valyl-L-cysteinyl-L-histidyl-L-histidyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysine, L-valyl-L-cysteinyl-L-histidyl-L-histidyl- is a complex peptide composed of five amino acids: L-lysine, L-valine, L-cysteine, and two L-histidine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-valyl-L-cysteinyl-L-histidyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of the peptide with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Lysine, L-valyl-L-cysteinyl-L-histidyl-L-histidyl- can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino groups in L-lysine and L-histidine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of acylated derivatives of the peptide.
Scientific Research Applications
L-Lysine, L-valyl-L-cysteinyl-L-histidyl-L-histidyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications in wound healing, anti-inflammatory treatments, and as a carrier for drug delivery.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Lysine, L-valyl-L-cysteinyl-L-histidyl-L-histidyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The peptide can bind to receptors or enzymes, modulating their activity.
Pathways: It may influence signaling pathways related to cell growth, immune response, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar applications in wound healing and anti-aging.
Lysyl-L-histidyl-L-lysine: Another peptide with potential therapeutic uses.
Uniqueness
L-Lysine, L-valyl-L-cysteinyl-L-histidyl-L-histidyl- is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its combination of L-cysteine and L-histidine residues allows for unique redox and binding capabilities, making it valuable for various applications.
Properties
CAS No. |
872617-55-5 |
|---|---|
Molecular Formula |
C26H42N10O6S |
Molecular Weight |
622.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H42N10O6S/c1-14(2)21(28)25(40)36-20(11-43)24(39)35-19(8-16-10-30-13-32-16)23(38)34-18(7-15-9-29-12-31-15)22(37)33-17(26(41)42)5-3-4-6-27/h9-10,12-14,17-21,43H,3-8,11,27-28H2,1-2H3,(H,29,31)(H,30,32)(H,33,37)(H,34,38)(H,35,39)(H,36,40)(H,41,42)/t17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
NPHIXFGGMGTSSM-SXYSDOLCSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyano-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide](/img/structure/B12599318.png)

![5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12599346.png)

![2-[(2-Methylbutan-2-yl)amino]-2-oxo-1-(quinolin-6-yl)ethyl thiophene-2-carboxylate](/img/structure/B12599362.png)
![3-(4-Methoxyphenyl)-5-[(E)-phenyldiazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12599368.png)
![Benzene, 1,4-dimethoxy-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12599371.png)

![3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide](/img/structure/B12599374.png)
![[(2R,4S,5R)-2-(Naphthalen-2-yl)-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12599377.png)



![N-Benzyl-2-iodo-N-[(trimethylsilyl)ethynyl]benzamide](/img/structure/B12599401.png)
